molecular formula C23H17N5O2S B2362226 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891100-76-8

3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2362226
CAS No.: 891100-76-8
M. Wt: 427.48
InChI Key: NLZPDWRGHFSKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is an intricate organic compound featuring a complex structure with potential applications in medicinal chemistry, biological studies, and industrial processes. Characterized by its unique chemical architecture, it presents opportunities for diverse scientific exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. Starting materials include substituted benzamides and various triazolo and thiophene derivatives. Common steps include:

  • Nucleophilic substitution: reactions to introduce methoxy and triazolo groups.

  • Cyclization: reactions to form the triazolo[4,3-b]pyridazin moiety.

  • Coupling reactions: for attaching the phenyl and thiophene units.

Industrial Production Methods

In industrial settings, high-throughput synthesis might employ automated parallel reactors to optimize yield and purity. Key methods include:

  • Use of microwave-assisted synthesis to enhance reaction rates.

  • Flow chemistry: techniques for continuous production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Often using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Utilizing reagents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Including halogenation with reagents like bromine or chlorine.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride.

  • Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

  • Oxidation Products: Carboxylic acids or aldehydes.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

  • Intermediate in organic synthesis, especially in heterocyclic chemistry.

  • Precursor for the development of novel compounds with potential pharmacological activity.

Biology

  • Used in biochemical studies to understand enzyme interactions and inhibition mechanisms.

  • Probe for studying the activity of certain biological pathways.

Medicine

  • Investigation of its potential as an anti-cancer or anti-inflammatory agent.

  • Studies on its efficacy in treating neurological disorders.

Industry

  • Application in materials science for developing new polymers or coatings.

  • Potential use in agriculture as a bioactive agent for pest control.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(4-(3-(thiophen-2-yl)-pyridazin-6-yl)phenyl)benzamide.

  • 3-methoxy-N-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide.

  • 3-methoxy-N-(4-(3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide.

Uniqueness

Compared to similar compounds, 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide shows unique binding properties due to the positioning of the thiophene ring, affecting its pharmacokinetics and pharmacodynamics, making it a promising candidate for further study in various fields.

That covers your request

Properties

IUPAC Name

3-methoxy-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c1-30-18-5-2-4-16(14-18)23(29)24-17-9-7-15(8-10-17)19-11-12-21-25-26-22(28(21)27-19)20-6-3-13-31-20/h2-14H,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZPDWRGHFSKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.